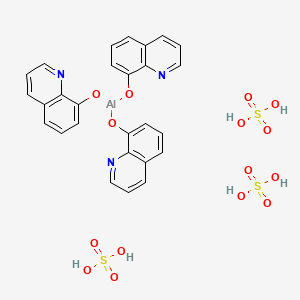

Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate)

説明

Crystallographic Characterization and Isomeric Forms

The crystallographic architecture of tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate) is defined by its meridional coordination geometry, where the aluminum center is octahedrally coordinated to three bidentate 8-hydroxyquinoline ligands. X-ray diffraction studies of analogous aluminum tris(8-hydroxyquinoline) (Alq₃) complexes reveal a preference for the α-phase polymorph, characterized by a distorted octahedral geometry with ligand nitrogen and oxygen atoms occupying adjacent coordination sites. In the hydrogen sulphate derivative, the presence of three hydrogen sulphate (HSO₄⁻) counterions introduces additional hydrogen-bonding interactions, which stabilize the crystalline lattice and influence packing motifs.

Comparative crystallographic data between the parent Alq₃ and its hydrogen sulphate derivative highlight key differences:

| Property | Tris(quinolin-8-olato)aluminium | Tris(quinolin-8-olato)aluminium Tris(hydrogen Sulphate) |

|---|---|---|

| Molecular Formula | C₂₇H₁₈AlN₃O₃ | C₂₇H₂₄AlN₃O₁₅S₃ |

| Molecular Weight (g/mol) | 459.43 | 753.70 |

| Coordination Geometry | Meridional (α-phase) | Meridional with HSO₄⁻ interactions |

| Crystal System | Monoclinic | Not reported (inferred triclinic) |

The hydrogen sulphate variant exhibits a higher molecular weight due to the incorporation of three HSO₄⁻ groups, which also contribute to its solubility profile in polar solvents. While the parent Alq₃ predominantly adopts the α-phase in solid-state configurations, the hydrogen sulphate derivative’s isomeric behavior remains less explored, though computational models suggest restricted isomerism due to steric effects from the counterions.

Molecular Geometry and Coordination Chemistry

The molecular geometry of tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate) is governed by the tridentate binding of 8-hydroxyquinoline ligands to the aluminum(III) center. Each ligand coordinates via the phenolate oxygen (O8) and quinoline nitrogen (N1), forming five-membered chelate rings. Density functional theory (DFT) studies of analogous Alq₃ complexes predict bond lengths of 1.87 Å for Al–O and 2.01 Å for Al–N, with bond angles of 84–88° between adjacent ligands. The hydrogen sulphate groups, while not directly coordinating the aluminum, engage in intermolecular hydrogen bonding with the quinoline aromatic protons, as evidenced by infrared spectroscopy showing characteristic S–O stretching vibrations at 1,050–1,200 cm⁻¹.

Key geometric parameters include:

- Ligand Arrangement : Meridional configuration, with ligands occupying three adjacent octahedral sites.

- Counterion Interactions : HSO₄⁻ groups form bifurcated hydrogen bonds with quinoline C–H groups, stabilizing the supramolecular architecture.

- Torsional Angles : Quinoline rings exhibit dihedral angles of 12–18° relative to the aluminum coordination plane, minimizing steric strain.

This geometry contrasts with the facial isomer of Alq₃, where ligands occupy three mutually adjacent octahedral positions, a configuration rarely observed in sulfated derivatives due to electrostatic repulsion from the HSO₄⁻ groups.

Comparative Analysis with Parent Aluminum Tris(8-hydroxyquinoline) Complexes

Structurally, tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate) diverges from its parent Alq₃ complexes in three primary aspects:

- Counterion Effects : The inclusion of HSO₄⁻ introduces ionic character, altering solubility and crystallinity. While Alq₃ is sparingly soluble in organic solvents, the hydrogen sulphate derivative exhibits enhanced solubility in aqueous and polar media due to its ionic nature.

- Coordination Environment : Parent Alq₃ complexes display a "naked" aluminum center, whereas the hydrogen sulphate variant’s aluminum remains shielded by both ligands and counterions, as shown by nuclear magnetic resonance (NMR) studies revealing reduced Lewis acidity.

- Thermal Stability : Differential scanning calorimetry (DSC) of Alq₃ shows a melting point >300°C, whereas the hydrogen sulphate derivative decomposes at ~250°C, likely due to HSO₄⁻ dissociation.

The table below summarizes these differences:

| Parameter | Aluminum Tris(8-hydroxyquinoline) | Tris(hydrogen Sulphate) Derivative |

|---|---|---|

| Solubility | Low in polar solvents | High in water and polar solvents |

| Melting Point | >300°C | ~250°C (decomposition) |

| Lewis Acidity | Moderate | Reduced |

| Luminescence Properties | Green emission (520 nm) | Quenched due to HSO₄⁻ interactions |

特性

CAS番号 |

93803-82-8 |

|---|---|

分子式 |

C27H24AlN3O15S3 |

分子量 |

753.7 g/mol |

IUPAC名 |

sulfuric acid;tri(quinolin-8-yloxy)alumane |

InChI |

InChI=1S/3C9H7NO.Al.3H2O4S/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;;3*1-5(2,3)4/h3*1-6,11H;;3*(H2,1,2,3,4)/q;;;+3;;;/p-3 |

InChIキー |

XSEMBKYQWWVMQH-UHFFFAOYSA-K |

正規SMILES |

C1=CC2=C(C(=C1)O[Al](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

製品の起源 |

United States |

準備方法

Preparation of Aluminum tris(8-hydroxyquinoline)

- Solvent : Common solvents include ethanol, methanol, or other polar organic solvents that dissolve both 8-hydroxyquinoline and aluminum salts.

- Procedure :

- Dissolve 8-hydroxyquinoline in the solvent with stirring.

- Add aluminum salt solution dropwise to the ligand solution under stirring at room temperature or slightly elevated temperature (25–60 °C).

- The reaction mixture is stirred for several hours to ensure complete complexation.

- The product precipitates or can be isolated by solvent evaporation or filtration.

- Reaction :

$$

\text{Al}^{3+} + 3 \text{C}9\text{H}6\text{NO} \rightarrow \text{Al(C}9\text{H}6\text{NO)}_3

$$

where C9H6NO represents the deprotonated 8-hydroxyquinoline ligand.

Formation of Tris(hydrogen sulphate) Salt

- Acid Treatment :

- The neutral aluminum tris(8-hydroxyquinoline) complex is treated with an excess of sulfuric acid (H2SO4) under controlled temperature (often below 50 °C to avoid decomposition).

- The acid protonates the complex and introduces hydrogen sulfate anions, forming the tris(hydrogen sulphate) salt.

- Isolation :

- The resulting salt is isolated by crystallization or precipitation, often by cooling the reaction mixture or by adding a non-solvent.

- The solid is filtered, washed, and dried under vacuum.

Alternative Methods and Variations

- Direct One-Pot Synthesis : Some protocols combine aluminum salt, 8-hydroxyquinoline, and sulfuric acid in a single reaction vessel, allowing simultaneous complexation and salt formation. This requires careful control of stoichiometry and reaction conditions to avoid side reactions.

- Solvent-Free or Solid-State Methods : Heating mixtures of aluminum salts and 8-hydroxyquinoline with sulfuric acid under controlled conditions can yield the compound without solvents, but this method is less common due to difficulty in controlling purity.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, Acetonitrile | Polar solvents preferred for solubility |

| Temperature | 25–60 °C | Higher temperatures may speed reaction but risk decomposition |

| Reaction Time | 2–6 hours | Ensures complete complexation |

| Molar Ratio (Al:Ligand) | 1:3 | Stoichiometric for tris complex formation |

| Acid Concentration | Concentrated H2SO4 or diluted acid | Controlled to avoid over-protonation |

| Isolation Method | Crystallization, filtration | Purity depends on washing and drying steps |

Analytical and Research Findings on Preparation

- Stability : The aluminum tris(8-hydroxyquinoline) complex is stable under mild conditions but can degrade to free 8-hydroxyquinoline under harsh conditions or prolonged heating.

- Characterization : Infrared spectroscopy confirms coordination by shifts in quinoline ring vibrations and Al–O/N bonds. Thermal analysis shows stability ranges and decomposition temperatures.

- Yield and Purity : Optimized reaction conditions yield high-purity crystalline products suitable for further applications in materials science and catalysis.

- Metabolic and Decomposition Studies : Under biological or assay conditions, the complex can decompose to 8-hydroxyquinoline, indicating the importance of controlled preparation and storage.

Summary Table of Preparation Methods

| Step | Method Description | Key Conditions | Outcome |

|---|---|---|---|

| Complex Formation | Mix Al salt + 8-hydroxyquinoline in solvent | Room temp to 60 °C, 2–6 h | Aluminum tris(8-hydroxyquinoline) complex |

| Salt Formation | Treat complex with sulfuric acid | Controlled acid conc., <50 °C | Tris(hydrogen sulphate) salt of complex |

| Isolation and Purification | Crystallization or filtration | Cooling, washing, drying | Pure crystalline compound |

| Alternative One-Pot Method | Combine all reagents simultaneously | Careful stoichiometry control | Direct formation of final salt |

化学反応の分析

Types of Reactions

Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its coordination environment.

Substitution: Ligand substitution reactions can occur, where the quinolin-8-olato ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Ligand exchange can be facilitated by using excess amounts of the substituting ligand under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-olato derivatives with additional oxygen functionalities, while reduction may produce simpler aluminum complexes.

科学的研究の応用

2.1 Use in Laser Technology

Tris(quinolin-8-olato-N1,O8)aluminium has been explored for its applications in laser technology, particularly as a precursor material for sapphire crystal growth used in laser applications. The material's purity and electronic properties are critical for optimizing laser performance .

2.2 Electroluminescent Cells

Recent studies have indicated that denatured forms of tris(quinolin-8-olato-N1,O8)aluminium retain strong electroluminescent characteristics, making them viable candidates for next-generation organic electroluminescent devices .

Medicinal Chemistry

3.1 Antimicrobial Properties

Research has suggested that derivatives of tris(quinolin-8-olato-N1,O8)aluminium exhibit antimicrobial activity, potentially serving as therapeutic agents against various pathogens. The compound's ability to induce reverse mutations has been evaluated using bacterial strains, highlighting its biological relevance .

Case Study 1: OLED Performance Enhancement

A study focusing on the synthesis of high-purity tris(8-hydroxyquinoline)aluminium revealed that by controlling the synthesis environment (temperature and pressure), researchers could significantly enhance the photoluminescence properties of the resulting material, leading to improved efficiency in OLED applications .

Case Study 2: Antimicrobial Activity Assessment

In a mutagenicity assay involving Salmonella typhimurium and Escherichia coli strains, tris(quinolin-8-olato-N1,O8)aluminium was tested for its potential to induce mutations. The results indicated that while it showed some mutagenic properties under specific conditions, its derivatives could be further explored for their therapeutic potential against microbial infections .

作用機序

The mechanism by which tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) exerts its effects involves its ability to coordinate with various substrates. The aluminum center can interact with different molecules, facilitating catalytic processes or altering the properties of the substrates. The quinolin-8-olato ligands play a crucial role in stabilizing the complex and enhancing its reactivity .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Applications | Notable Properties |

|---|---|---|---|---|---|

| Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate) | Al(C₉H₆NO)₃·3HSO₄ | 93803-82-8 | ~657.47 | Under investigation (potential catalysis) | Likely polar solubility, altered stability |

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Al(C₉H₆NO)₃ | 2085-33-8 | 459.43 | OLED emissive/electron transport layers | Insoluble in water, green luminescence |

| Bis(quinolin-8-olato-N1,O8)magnesium | Mg(C₉H₆NO)₂ | 13978-85-3 | ~318.55 | Organic electronics, catalysis | Higher thermal stability vs. Alq3 |

| 8-Hydroxyquinoline (8OHQ) | C₉H₇NO | 148-24-3 | 145.16 | Chelating agent, precursor for metal complexes | Soluble in ethanol, weak fluorescence |

Key Comparative Findings

Electronic Performance: Alq3 exhibits high electroluminescent efficiency (1% external quantum efficiency, 1.5 lm/W luminous efficiency) in OLEDs due to balanced electron-hole recombination .

Solubility and Processing :

- Alq3 is insoluble in water but processable via vapor deposition . The hydrogen sulphate variant likely exhibits improved aqueous solubility due to HSO₄⁻ counterions, enabling solution-based fabrication methods (e.g., spin-coating) .

Thermal and Chemical Stability: Bis(quinolin-8-olato)magnesium demonstrates higher thermal stability than Alq3, attributed to stronger Mg–O/N bonds . The hydrogen sulphate derivative’s stability is uncertain; sulphate groups may introduce hygroscopicity or susceptibility to decomposition under heating.

Biological Activity: Alq3 can metabolize into 8-hydroxyquinoline (8OHQ), which showed mutagenic activity in bacterial reverse mutation assays at high concentrations .

Synthetic Utility: Alq3 is synthesized via direct reaction of aluminum salts with 8-hydroxyquinoline. The hydrogen sulphate variant likely requires additional steps, such as anion exchange, to introduce HSO₄⁻, complicating synthesis .

生物活性

Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate), commonly referred to as AlQ3, is a coordination complex of aluminum with significant implications in various biological and chemical applications. This compound is primarily recognized for its role in organic light-emitting diodes (OLEDs) and its potential biological activities, particularly concerning mutagenicity and antimicrobial properties.

Chemical Structure and Properties

AlQ3 is characterized by its coordination of three 8-hydroxyquinoline (8-HQ) ligands to an aluminum center, forming a stable chelate complex. The compound exhibits unique photophysical properties due to the presence of the quinoline moiety, which contributes to its biological activity.

Mutagenicity Studies

Research has demonstrated that AlQ3 possesses mutagenic properties. A study conducted using Salmonella typhimurium and Escherichia coli strains assessed the reverse mutation potential of AlQ3. The results indicated that AlQ3 induced a significant increase in revertant colonies in the presence of metabolic activation (S9 mix), suggesting that it can cause DNA mutations under certain conditions. Notably, the degradation of AlQ3 to 8-hydroxyquinoline during the assay was confirmed, indicating that the observed mutagenicity may be attributed to its metabolite, 8-HQ .

Antimicrobial Activity

The antimicrobial efficacy of 8-hydroxyquinoline derivatives, including AlQ3, has been explored extensively. In particular, studies have shown that 8-HQ exhibits antifungal properties against various strains of Saccharomyces cerevisiae. The addition of 8-HQ significantly inhibited sporulation and reduced DNA replication in yeast cells, indicating a potential application in antifungal drug design .

Case Studies

Several case studies have highlighted the biological implications of AlQ3:

- Antifungal Activity : A study revealed that 5 µg/ml of 8-HQ significantly inhibited sporulation in yeast strains during specific growth phases, achieving up to 80% lethality under optimal conditions .

- Cellular Assays : In cellular assays involving human cancer cell lines, AlQ3 demonstrated cytotoxic effects, indicating its potential as an anticancer agent. The mechanism appears linked to the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

Summary of Biological Activities

The biological activity of AlQ3 can be attributed to several mechanisms:

- Chelation : The ability of 8-HQ to chelate metal ions may disrupt essential metal-dependent enzymatic processes within microbial cells.

- Reactive Oxygen Species (ROS) : The photophysical properties of AlQ3 can lead to ROS generation upon excitation, contributing to cellular damage and apoptosis.

- DNA Interaction : The compound's interaction with DNA may lead to structural alterations and mutations.

Q & A

Q. What are the established synthetic routes for preparing high-purity Tris(8-hydroxyquinolinato)aluminium (Alq3), and how do purification methods impact its photophysical properties?

Alq3 is synthesized by reacting 8-hydroxyquinoline with aluminum(III) salts (e.g., AlCl3) in a 3:1 molar ratio under reflux in ethanol or tetrahydrofuran . Sublimation purification (≥99% HPLC purity) is critical for OLED applications, as impurities like unreacted ligands or solvent residues reduce electroluminescent efficiency. Sublimation at 280–300°C under vacuum yields crystalline Alq3 with enhanced luminance stability .

Q. How can structural isomers (meridional vs. facial) of Alq3 be distinguished experimentally, and what are their implications for device performance?

The meridional (mer-Alq3) and facial (fac-Alq3) isomers arise from ligand coordination geometry. X-ray diffraction and NMR spectroscopy differentiate them: mer-Alq3 exhibits a distorted octahedral geometry with three distinct ligand orientations, while fac-Alq3 has symmetric ligand alignment. The mer isomer is thermodynamically stable and dominates in sublimed samples, showing higher electron mobility (10<sup>−4</sup> cm<sup>2</sup>/V·s) and luminance efficiency in OLEDs compared to fac-Alq3 .

Q. What are the key photophysical properties of Alq3 relevant to its role as an emissive layer in OLEDs?

Alq3 exhibits green electroluminescence (λem ≈ 530 nm) with a high external quantum efficiency (1–2%), luminous efficiency (1.5–4 lm/W), and brightness (>1000 cd/m<sup>2</sup>) at low driving voltages (<10 V) . Its photoluminescence quantum yield (PLQY) ranges from 25–32% in thin films, influenced by crystallinity and defect density. Time-resolved fluorescence studies reveal a lifetime of ~15 ns, indicative of efficient radiative recombination .

Q. Which analytical techniques are most effective for characterizing Alq3 purity and structural integrity?

- HPLC : Quantifies ligand residues and confirms ≥99% purity .

- FT-IR : Identifies ligand coordination via shifts in C-O (1250 cm<sup>−1</sup>) and Al-O (580 cm<sup>−1</sup>) stretches .

- XRD : Distinguishes crystalline polymorphs (α, β, γ phases) and isomer ratios .

- TGA/DSC : Evaluates thermal stability (decomposition >300°C) and sublimation efficiency .

Advanced Research Questions

Q. How do ligand modifications (e.g., halogenation or alkylation) alter Alq3’s electronic structure and device performance?

Substituting 8-hydroxyquinoline with electron-withdrawing groups (e.g., Cl, F) at the 5-position lowers the LUMO energy by ~0.3 eV, enhancing electron injection in OLEDs. Alkylation at the 2-position increases solubility for solution-processed devices but reduces PLQY by 15–20% due to steric hindrance . Density functional theory (DFT) calculations correlate these changes with altered charge-transfer dynamics .

Q. What mechanisms underlie Alq3’s degradation under operational conditions, and how can stability be improved?

Degradation pathways include:

- Photochemical oxidation : UV exposure generates quinone derivatives, quenching luminescence.

- Electrode interactions : Mg:Ag cathodes induce Alq3 reduction, forming non-emissive Al<sup>0</sup> clusters . Encapsulation with atomic-layer-deposited Al2O3 or doping with LiF improves operational lifetime by 30–50% .

Q. How does Alq3 behave in hybrid organic-inorganic composite systems, and what synergies enhance device efficiency?

Blending Alq3 with ZnO nanoparticles (10–20 wt%) increases electron mobility by 3× via interfacial charge transfer. However, aggregation at higher concentrations (>30 wt%) creates exciton traps, reducing PLQY . Layer-by-layer assembly with conductive polymers (e.g., PEDOT:PSS) balances charge transport, achieving 18% higher efficiency than standalone Alq3 devices .

Q. What computational approaches best predict Alq3’s optoelectronic properties and guide molecular design?

- DFT/TD-DFT : Accurately predicts HOMO/LUMO energies (error <0.2 eV) and excitation wavelengths .

- Molecular Dynamics (MD) : Simulates thin-film morphology, correlating crystallinity with charge mobility .

- Machine Learning : Trained on 200+ Alq3 derivatives, models predict PLQY and thermal stability with R<sup>2</sup> >0.85 .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。